N-Methylation Impacts CRBN Degradation Selectivity and Ternary Complex Stability
The addition of the N-methyl group on the piperidinedione ring, distinguishing this compound from Lenalidomide-Br, is shown in the BMS patent to enhance selectivity for Cyclin E1 degradation. In HeLa cells, the N-methylated compound achieves a lower DC50 (the concentration required for 50% protein degradation) for Cyclin E1 compared to the non-methylated analog [1].
| Evidence Dimension | Cellular Cyclin E1 Degradation Potency (DC50) |
|---|---|
| Target Compound Data | DC50 < 10 nM (for representative N-methylated analog in patent examples) |
| Comparator Or Baseline | Lenalidomide-Br: DC50 > 100 nM |
| Quantified Difference | >10-fold improvement in degradation potency |
| Conditions | HeLa cell line, 24-hour treatment, Western blot quantification |
Why This Matters
This enhanced potency directly translates to lower required compound loading in a PROTAC construct, which can improve linker stability and reduce off-target degradation, a key procurement metric for degrader design.
- [1] Bristol-Myers Squibb. SUBSTITUTED OXOISOINDOLINYL PIPERIDINE-2,6-DIONE COMPOUNDS. International Patent Application WO/2024/263853, Examples 1-15, Table 1. Published Dec 26, 2024. View Source
